molecular formula C8H13N3 B13148625 1-(Pyridin-4-yl)propane-1,2-diamine

1-(Pyridin-4-yl)propane-1,2-diamine

Cat. No.: B13148625
M. Wt: 151.21 g/mol
InChI Key: TZLYXONSYYOYLT-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propane-1,2-diamine is an organic compound featuring a pyridine ring attached to a propane-1,2-diamine moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 1,2-diaminopropane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)propane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1-(Pyridin-4-yl)propane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, it can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-yl)propane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-pyridin-4-ylpropane-1,2-diamine

InChI

InChI=1S/C8H13N3/c1-6(9)8(10)7-2-4-11-5-3-7/h2-6,8H,9-10H2,1H3

InChI Key

TZLYXONSYYOYLT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=NC=C1)N)N

Origin of Product

United States

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